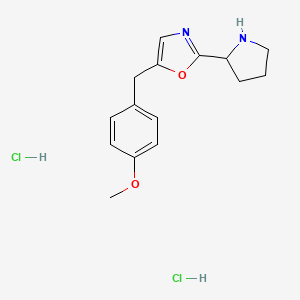

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride

Description

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methyl]-2-pyrrolidin-2-yl-1,3-oxazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.2ClH/c1-18-12-6-4-11(5-7-12)9-13-10-17-15(19-13)14-3-2-8-16-14;;/h4-7,10,14,16H,2-3,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHARDUFPHMNCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CN=C(O2)C3CCCN3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride (CAS No. 1982761-14-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activities, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 331.24 g/mol. The compound features a pyrrolidine ring and an oxazole moiety, which are significant in its biological interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Anticancer Activity : Studies have shown that compounds similar to 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of oxazole have been reported to induce apoptosis in breast cancer cells (MCF-7 and MDA-MB-231) through caspase activation and p53 pathway modulation .

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Similar compounds have been noted for their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in vitro .

- Antimicrobial Activity : Preliminary studies suggest that the compound might possess antimicrobial properties, potentially disrupting bacterial cell membranes and leading to cell lysis .

Biological Activity Data

The following table summarizes the biological activity data from various studies on related compounds:

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 10.38 | Induction of apoptosis via p53 activation |

| Anticancer | MDA-MB-231 | 12.50 | Caspase activation |

| Anti-inflammatory | RAW264.7 macrophages | 15.00 | Inhibition of NO production |

| Antimicrobial | E. coli | 25.00 | Membrane disruption |

Study 1: Anticancer Efficacy

In a study focusing on oxazole derivatives, it was found that this compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value lower than traditional chemotherapeutics like doxorubicin . The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Study 2: Anti-inflammatory Mechanism

Another research effort evaluated the anti-inflammatory potential of similar oxazole compounds in a murine model of inflammation. Results indicated that these compounds significantly reduced the levels of TNF-alpha and IL-6, suggesting a promising avenue for treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride has been explored for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets involved in various diseases.

Case Study: Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the pyrrolidine ring may enhance the compound's ability to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine .

Neuroscience

This compound may serve as a valuable tool in neuroscience research due to its potential effects on neurotransmission.

Case Study: Neuroprotective Effects

Studies have shown that derivatives of oxazole compounds can provide neuroprotective benefits against oxidative stress and neuroinflammation. The specific mechanisms through which this compound operates are still under investigation but may involve the modulation of signaling pathways related to neuronal survival .

Synthetic Chemistry

As a versatile building block, this compound is utilized in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it useful in developing new pharmaceuticals.

Example: Synthesis of Novel Anticancer Agents

Researchers have employed this compound as an intermediate in synthesizing compounds aimed at targeting cancer cells. The ability to modify its structure enhances the potential for discovering new anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazole Family

5-(4-Bromophenyl)-1,3-oxazole Derivatives (OXL-1 to OXL-6)

- Structure : These derivatives replace the 4-methoxybenzyl group with a 4-bromophenyl substituent.

- Pharmacological Activity : AutoDock studies indicate these compounds exhibit aromatase inhibition, a key target in breast cancer therapy. Their IC50 values range from 0.5–5.0 µM, suggesting moderate potency .

5-Pyrrolidin-2-yl-1,3-oxazole Dihydrochloride (CAS: 1864014-35-6)

Heterocyclic Derivatives with Pyrrolidine Moieties

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Dihydrochloride

- Structure : Replaces the oxazole with a 1,2,4-triazole ring and introduces a stereospecific methoxypyrrolidine group.

- Applications : Demonstrates versatility in pharmaceutical research, particularly in targeting neurological and metabolic disorders. Its stereochemistry enhances selectivity for G-protein-coupled receptors (GPCRs) .

3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine Dihydrochloride

- Structure : Substitutes pyrrolidine with piperidine, altering the ring size and conformational flexibility.

- Research Findings : Piperidine analogues show improved binding affinity for serotonin receptors (5-HT2A) compared to pyrrolidine derivatives, highlighting the impact of ring size on target engagement .

Functionalized Oxazole Carboxylates

Methyl 2-Ethyl-5-methyloxazole-4-carboxylate

Data Tables

Table 1: Structural and Pharmacological Comparison

Preparation Methods

Synthesis of the Oxazole Core

The core 1,3-oxazole ring system in 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole is typically synthesized via cyclization reactions involving aldehydes and isocyanide precursors. One prominent approach is the van Leusen oxazole synthesis , which involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC) under mild basic conditions to form 5-substituted oxazoles.

Mechanism overview : TosMIC reacts with the aldehyde to form an oxazoline intermediate, which upon elimination of tosyl hydride (TosH) converts into the oxazole ring.

Example : In the synthesis of similar oxazole derivatives, refluxing aldehydes with TosMIC yields 5-substituted oxazoles efficiently, including methoxy-substituted benzyl derivatives.

Salt Formation: Dihydrochloride Preparation

The free base oxazole-pyrrolidine compound is converted into its dihydrochloride salt to improve stability and solubility.

This is achieved by cautious addition of hydrochloric acid (typically 2M HCl) to the solution of the free base in an organic solvent such as DCM at low temperatures (around 5°C), followed by phase separation and washing steps to purify the salt.

The dihydrochloride salt is isolated as a white powder after drying under vacuum at moderate temperatures (ca. 50°C).

Purification and Isolation Techniques

The reaction mixtures are often worked up by extraction with water and organic solvents (e.g., DCM), followed by concentration under reduced pressure.

Crystallization is induced by cooling the concentrated mixture and adding anti-solvents such as isopropanol (IPA) or acetone to precipitate the pure compound.

Filtration under suction and drying in vacuo complete the isolation process, yielding high purity oxazole derivatives suitable for further application or study.

Detailed Research Findings and Data Table

The following table summarizes the key reaction steps, reagents, conditions, and yields reported for the preparation of 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole derivatives and their dihydrochloride salts based on patent WO2000053589A1 and related literature:

| Step | Reaction Type | Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Esterification/Carboxylic ester formation | Preparation of methyl or ethyl 2-(pyrrolidin-1-ylmethyl)-1,3-oxazole-4-carboxylate | Ambient to reflux | DCM, toluene, or alcohol | >85 | Ethyl ester preferred for better conversion |

| 2 | Pyrrolidine substitution | Treatment of ester with pyrrolidine | 0°C to reflux | DCM or toluene | ~90 | Reaction time ~30 min to several hours |

| 3 | Salt formation | Addition of 2M HCl to free base solution | 5°C | DCM | Quantitative | Formation of dihydrochloride salt |

| 4 | Purification | Extraction, concentration, crystallization with IPA or acetone | Ambient to 0°C | DCM, IPA, acetone | ~90 | Vacuum drying at 50°C |

Additional Synthetic Considerations

Coupling Reactions : For further functionalization, coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBT) are used in solvents like DMF, MeCN, or THF at 0°C to ambient temperature to attach other pharmacophores or substituents to the oxazole core.

Alternative Oxazole Synthesis : Other methods such as the Bredereck reaction (α-haloketones with amides) or palladium-catalyzed cyclizations have been reported for oxazole derivatives but are less commonly applied for this specific compound.

Green Chemistry Approaches : Recent reviews highlight the potential for greener solvents and milder reaction conditions in oxazole synthesis, but specific adaptations for 5-(4-Methoxybenzyl)-2-pyrrolidin-2-yl-1,3-oxazole dihydrochloride are yet to be fully developed.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.